molecular formula C13H10N4O2 B2914197 5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1038361-41-9

5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2914197
CAS No.: 1038361-41-9
M. Wt: 254.249
InChI Key: RVVDCKLOUOZNBC-UHFFFAOYSA-N
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Description

5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.249. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1038361-41-9) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound consists of an isoindole framework integrated with a pyridine moiety. Its molecular formula is C13H10N4O2C_{13}H_{10}N_{4}O_{2}, and it features a bicyclic structure that combines a fused benzene ring with a five-membered nitrogen-containing ring. This unique combination may enhance its pharmacological profile compared to other similar compounds.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies suggest that the compound modulates cyclooxygenase (COX) activity, which is crucial in inflammatory processes. The ability to inhibit COX enzymes can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for further development as an anti-inflammatory agent.

Receptor Affinity

The compound has been studied for its affinity towards various receptors, particularly serotonin receptors. This interaction may contribute to its potential as a therapeutic agent in treating mood disorders and other conditions associated with serotonin dysregulation. The modulation of serotonin receptor activity can influence various physiological processes, including mood regulation and pain perception.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1H-Isoindole-1,3-dioneStructureLacks the pyridine moiety; primarily studied for analgesic properties.
4-AminoquinolineStructureContains a quinoline structure; known for antimalarial activity but lacks isoindole framework.
PhthalimideStructureSimilar imide structure but does not incorporate pyridine or isoindole components; used in various synthetic applications.

This table highlights the dual functionality of this compound as both an isoindole and a pyridine derivative, potentially enhancing its pharmacological profile compared to other compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes and decreasing levels of inflammatory cytokines.
  • Serotonergic Activity : Another investigation assessed the compound's effects on serotonin receptor modulation in vitro and found promising results suggesting potential antidepressant effects.
  • Cytotoxicity Studies : In cancer research, the compound was tested against various cancer cell lines. Preliminary results indicated cytotoxic effects that warrant further exploration into its mechanism of action against tumor cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and catalytic conditions for synthesizing 5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione?

The compound can be synthesized via catalytic methods using Fe₂O₃@SiO₂/In₂O₃ as a heterogeneous catalyst, achieving yields up to 78% under reflux conditions. Key steps include condensation reactions between pyridine derivatives and isoindole precursors, monitored by TLC. Reaction optimization should focus on solvent selection (e.g., DMSO), temperature control (e.g., 80–100°C), and catalyst loading (10–15 mol%) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation requires multi-modal analysis:

  • IR spectroscopy to identify functional groups (e.g., C=O at 1665 cm⁻¹, C=N at 1574 cm⁻¹).
  • ¹H NMR (400 MHz, DMSO-d₆) for aromatic proton environments (δ 7.58–8.77 ppm).
  • Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., m/z 278.28 [M⁺]) and fragmentation patterns .
  • X-ray crystallography (if crystalline) to resolve polymorphic forms, as seen in isoindole-dione derivatives .

Q. How should researchers design experiments to study structure-activity relationships (SAR)?

Use split-plot randomized block designs to evaluate variables like substituent effects or reaction conditions. For example:

  • Main plots : Vary substituents (e.g., CF₃, NO₂) on the pyridine ring.
  • Subplots : Test biological activity (e.g., kinase inhibition) across cell lines.
  • Replicates : Include ≥4 replicates per condition to ensure statistical robustness .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can model electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example:

  • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
  • Calculate Fukui indices to predict sites for electrophilic substitution (e.g., amino group reactivity).
  • Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from polymorphic forms or assay conditions. Address these by:

  • Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray diffraction to identify crystalline forms .
  • Standardized assays : Replicate studies under controlled conditions (pH, temperature, cell line passage number).
  • Meta-analysis : Compare datasets across studies, adjusting for variables like solvent polarity or incubation time .

Q. How can machine learning enhance derivative design for improved pharmacokinetics?

Implement de novo drug design workflows:

  • Train models on existing isoindole-dione derivatives to predict ADMET properties (e.g., solubility, CYP450 inhibition).
  • Generate virtual libraries with novel scaffolds (e.g., trifluoromethyl-substituted analogs) using generative adversarial networks (GANs).
  • Prioritize candidates for synthesis based on in silico docking scores against target proteins (e.g., Pim-1 kinase) .

Q. What role do polymorphic forms play in pharmacological activity, and how are they characterized?

Polymorphs can alter solubility, bioavailability, and target binding. Characterization methods include:

  • PXRD : Distinguish between anhydrous and hydrated forms.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and dehydration kinetics.
  • Dissolution testing : Compare bioavailability in simulated physiological media .

Q. Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Synthetic Reproducibility : Document catalyst activation protocols (e.g., calcination temperature for Fe₂O₃@SiO₂/In₂O₃) to ensure batch consistency .
  • Ethical Reporting : Adhere to APA standards for data transparency, including raw spectral data and statistical codes in supplementary materials .

Properties

IUPAC Name

5-[(3-aminopyridin-2-yl)amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-10-2-1-5-15-11(10)16-7-3-4-8-9(6-7)13(19)17-12(8)18/h1-6H,14H2,(H,15,16)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVDCKLOUOZNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC3=C(C=C2)C(=O)NC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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